N~4~-(1-Adamantyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide
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Overview
Description
N~4~-(1-Adamantyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and an adamantyl group, which imparts stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-Adamantyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction, using adamantyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-Adamantyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and a base like sodium hydride for methoxylation.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N~4~-(1-Adamantyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of N4-(1-Adamantyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide involves its interaction with biological macromolecules. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The adamantyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The methoxy group may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N~4~-(1-Adamantyl)-2-phenyl-4-quinolinecarboxamide: Lacks the methoxy group, which may affect its biological activity.
N~4~-(1-Adamantyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide: Similar structure but with the methoxy group in a different position, potentially altering its properties.
N~4~-(1-Adamantyl)-2-(3-hydroxyphenyl)-4-quinolinecarboxamide: Contains a hydroxyl group instead of a methoxy group, which can significantly change its reactivity and interactions.
Uniqueness
N~4~-(1-Adamantyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide is unique due to the specific positioning of the methoxy group, which can influence its electronic properties and interactions with biological targets
Properties
Molecular Formula |
C27H28N2O2 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C27H28N2O2/c1-31-21-6-4-5-20(12-21)25-13-23(22-7-2-3-8-24(22)28-25)26(30)29-27-14-17-9-18(15-27)11-19(10-17)16-27/h2-8,12-13,17-19H,9-11,14-16H2,1H3,(H,29,30) |
InChI Key |
XZZOMYYOCLLFJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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